molecular formula C13H16N2O4S B2966302 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide CAS No. 1351650-91-3

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

Cat. No.: B2966302
CAS No.: 1351650-91-3
M. Wt: 296.34
InChI Key: FJZZILYCUASMRY-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a thiophene moiety, making it a versatile candidate for various chemical reactions and applications.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are biomolecules containing azide groups . These biomolecules play a crucial role in various biological processes, including cell signaling, metabolism, and gene expression.

Mode of Action

The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . Specifically, the propargyl group in the compound reacts with the azide group in the target biomolecules . This reaction results in the formation of a stable triazole ring, leading to the modification of the target biomolecules .

Pharmacokinetics

The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially enhancing its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of copper ions is necessary for the Click Chemistry reaction to occur . Additionally, the pH and temperature of the environment could potentially affect the reaction rate and the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide stands out due to its unique combination of a pyrrolidinone ring and a thiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-8-4-5-20-13(8)9(16)6-14-10(17)7-15-11(18)2-3-12(15)19/h4-5,9,16H,2-3,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZILYCUASMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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